molecular formula C19H12OS B2621359 2-phenyl-4H-benzo[h]thiochromen-4-one CAS No. 29869-13-4

2-phenyl-4H-benzo[h]thiochromen-4-one

Cat. No. B2621359
CAS RN: 29869-13-4
M. Wt: 288.36
InChI Key: FIPDWTYFDMUSNT-UHFFFAOYSA-N
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Description

2-phenyl-4H-benzo[h]thiochromen-4-one , also known as thiochromone , belongs to the class of S-containing heterocyclic compounds. Its structural relationship with chromones (benzopyrans) makes it intriguing for medicinal chemistry research. Thiochromones exhibit promising biological activities, and their derivatives have been explored for various applications .


Synthesis Analysis

The synthesis of thiochromone derivatives involves various methods. For instance, one common synthetic route involves the reaction of a precursor compound (such as 3H) with a vinyl sulfone moiety. The title compound, 2-phenyl-4H-thiochromen-4-one 1,1-dioxide (4h), can be prepared from 3H following a general procedure. The yield is typically around 89%, resulting in a white solid with a melting point of 134–135 °C .


Molecular Structure Analysis

The molecular structure of 2-phenyl-4H-benzo[h]thiochromen-4-one consists of a fused benzothiopyran ring system. The phenyl group at position 2 and the oxygen atom at position 4 contribute to its unique properties. The presence of the sulfur atom in the heterocyclic ring influences its reactivity and biological activity .


Chemical Reactions Analysis

Thiochromones participate in various chemical reactions, including nucleophilic additions, cyclizations, and oxidative processes. These reactions can modify the phenyl or thiochromone moieties, leading to diverse derivatives. Researchers have explored these transformations to enhance the compound’s bioactivity .


Physical And Chemical Properties Analysis

  • Molecular Weight : Calculated based on the molecular formula .

Safety And Hazards

While thiochromones show promise in medicinal applications, safety assessments are crucial. Researchers must evaluate toxicity, potential side effects, and environmental impact. As with any chemical compound, proper handling, storage, and disposal protocols are essential .

Future Directions

  • Investigation of other biological activities beyond antileishmanial effects .

properties

IUPAC Name

2-phenylbenzo[h]thiochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12OS/c20-17-12-18(14-7-2-1-3-8-14)21-19-15-9-5-4-6-13(15)10-11-16(17)19/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPDWTYFDMUSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(S2)C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-4H-benzo[h]thiochromen-4-one

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